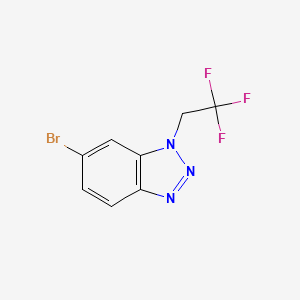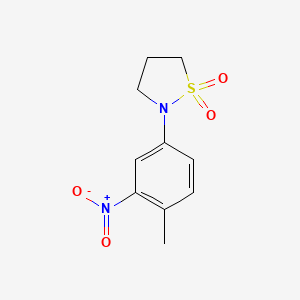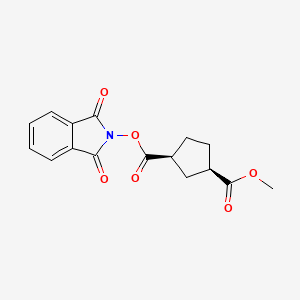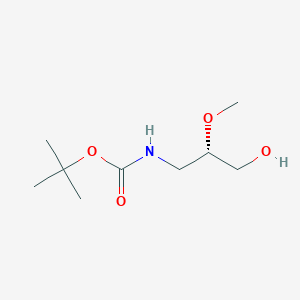
1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol is an organic compound with the molecular formula C8H11ClN2O It is a derivative of pyridine, featuring an amino group and a hydroxyl group attached to a three-carbon chain, which is further connected to a chloropyridine ring
Métodos De Preparación
The synthesis of 1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol can be achieved through several routes. One common method involves the reaction of 3-chloropyridine with an appropriate amino alcohol under controlled conditions. The reaction typically requires a catalyst and may involve steps such as reduction or substitution to introduce the amino and hydroxyl groups at the desired positions. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or diseases.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol can be compared with similar compounds such as:
3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol: Similar structure but with different positioning of the amino and hydroxyl groups.
2-Amino-3-(3-chloropyridin-4-yl)propan-1-ol: Another isomer with a different arrangement of functional groups.
2-(6-chloropyridin-3-yl)propan-2-ol: A related compound with variations in the carbon chain and functional groups. The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and interactions in chemical and biological systems.
Propiedades
Fórmula molecular |
C8H11ClN2O |
|---|---|
Peso molecular |
186.64 g/mol |
Nombre IUPAC |
1-amino-3-(3-chloropyridin-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H11ClN2O/c9-8-5-11-2-1-6(8)3-7(12)4-10/h1-2,5,7,12H,3-4,10H2 |
Clave InChI |
HWBYSVZJYQAZCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1CC(CN)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]-](/img/structure/B13562924.png)

